Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-

Description

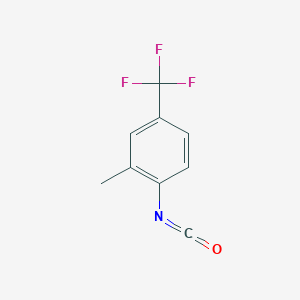

The compound Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)- (IUPAC name) is a mono-substituted aromatic isocyanate featuring three distinct functional groups:

- Isocyanato (-NCO) at position 1,

- Methyl (-CH₃) at position 2,

- Trifluoromethyl (-CF₃) at position 4.

This configuration imparts unique physicochemical properties, such as enhanced hydrophobicity (due to -CF₃) and steric effects (from -CH₃). Isocyanates like this are pivotal in synthesizing polyurethanes, agrochemicals, and pharmaceuticals, where substituent positioning and electronic effects dictate reactivity and application suitability .

Properties

Molecular Formula |

C9H6F3NO |

|---|---|

Molecular Weight |

201.14 g/mol |

IUPAC Name |

1-isocyanato-2-methyl-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H6F3NO/c1-6-4-7(9(10,11)12)2-3-8(6)13-5-14/h2-4H,1H3 |

InChI Key |

AJVYETTUPCFOKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)N=C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of substituted phenyl isocyanates such as Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)- generally follows these key steps:

- Step 1: Introduction or presence of trifluoromethyl and methyl substituents on the benzene ring.

- Step 2: Conversion of aniline or related amino precursor to the corresponding isocyanate.

- Step 3: Purification and isolation of the isocyanate product.

The trifluoromethyl group is typically introduced early in the synthetic sequence or is present on the starting material, given its chemical stability and influence on reactivity.

Specific Synthetic Routes

From Substituted Anilines via Triphosgene

- Starting Material: 2-methyl-4-(trifluoromethyl)aniline or closely related substituted anilines.

- Reagent: Triphosgene (bis(trichloromethyl) carbonate) is used as a phosgene substitute.

- Procedure: The aniline is reacted with triphosgene in an organic solvent (e.g., dichloromethane, dioxane) under controlled temperature (often 0 to 5 °C initially, then reflux) in the presence of a catalyst.

- Outcome: Formation of the corresponding isocyanate via phosgene equivalent reaction.

- Purification: The crude isocyanate is purified by vacuum distillation or column chromatography to remove residual starting materials and by-products.

This method is widely documented for phenyl isocyanates and is adaptable to the trifluoromethyl and methyl substituted derivatives.

Nitration, Reduction, and Isocyanate Formation

- Step 1: Nitration of trifluoromethyl-substituted benzene derivatives to introduce a nitro group at the desired position.

- Step 2: Catalytic hydrogenation or chemical reduction of the nitro group to the corresponding aniline.

- Step 3: Conversion of the aniline to isocyanate using phosgene or triphosgene.

- Notes: This route is classical and allows positional control of substituents but involves multiple steps and handling of hazardous reagents.

Direct Isocyanate Formation via Hydrazine and Triphosgene

- A patented method describes the synthesis of trifluoromethyl-substituted phenyl isocyanates by:

- Reacting substituted benzene derivatives with hydrazine hydrate to form substituted anilines.

- Subsequent reaction with triphosgene and catalyst in organic solvents to yield the isocyanate.

- This method emphasizes controlled temperature (dropping temperature -5 to 5 °C), reaction times (3-5 hours), and purification by distillation under reduced pressure.

Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Nitration | 10-15 °C, 3-4 hours, mixed acids (HNO3 + Ac2O) | Controlled addition to avoid over-nitration |

| Reduction | Catalytic hydrogenation or hydrazine hydrate | High selectivity for aniline formation |

| Isocyanate formation | Triphosgene, catalyst, organic solvent, reflux | Temperature control critical (-5 to 5 °C dropping, then reflux) |

| Purification | Vacuum distillation at 95-100 °C, ≤ -0.096 MPa | Removes impurities, yields pure isocyanate |

Research Findings and Notes

- The use of triphosgene is preferred over phosgene due to safety and handling advantages.

- The presence of trifluoromethyl groups influences electronic properties, requiring careful control of reaction conditions to avoid side reactions.

- Catalysts such as Lewis acids may be used to enhance isocyanate formation.

- The hydrazine hydrate reduction step must be carefully controlled to prevent over-reduction or side reactions.

- Isocyanates are typically isolated as high-purity liquids or solids depending on substitution and are sensitive to moisture.

Summary Table of Preparation Routes

| Route | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Triphosgene reaction with aniline | 2-methyl-4-(trifluoromethyl)aniline | Triphosgene, catalyst | High yield, safer than phosgene | Requires pure aniline precursor |

| Nitration → Reduction → Isocyanate | Trifluoromethylbenzene derivatives | HNO3, H2, triphosgene | Positional control of substituents | Multi-step, hazardous reagents |

| Hydrazine reduction + triphosgene | Substituted benzene derivatives | Hydrazine hydrate, triphosgene | Efficient, scalable | Requires careful temperature control |

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Hydrolysis: Reacts with water to produce the corresponding amine and carbon dioxide.

Substitution: Participates in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

Alcohols and Amines: Used in nucleophilic addition reactions to form urethanes and ureas.

Water: Used in hydrolysis reactions to produce amines and carbon dioxide.

Electrophiles: Used in substitution reactions to introduce various functional groups onto the benzene ring.

Major Products Formed:

Urethanes: Formed from reactions with alcohols.

Ureas: Formed from reactions with amines.

Substituted Benzenes: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

1-Isocyanato-2-methyl-4-(trifluoromethyl)benzene finds applications in various scientific research fields, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

Medicine: Investigated for potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of 1-isocyanato-2-methyl-4-(trifluoromethyl)benzene primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, allowing it to react readily with nucleophilic species such as alcohols, amines, and water. This reactivity is exploited in various chemical transformations, including the formation of urethanes and ureas .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares the target compound with analogs differing in substituent type or position:

Key Observations:

- Electronic Effects : The -CF₃ group (electron-withdrawing) at position 4 increases the electrophilicity of the isocyanato group, enhancing reactivity toward nucleophiles. However, the -CH₃ group (electron-donating) at position 2 may partially counteract this effect .

- Hydrophobicity : The -CF₃ group significantly increases lipophilicity, making the compound suitable for applications requiring resistance to hydrolysis or organic solvents .

Reactivity Trends:

- Nucleophilic Addition : The isocyanato group reacts with amines, alcohols, and water. Substituents influence reaction rates:

- Thermal Stability : Trifluoromethyl groups enhance thermal stability, making the compound suitable for high-temperature polymer applications .

Biological Activity

Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-, also known as 2-isocyanato-1-methyl-4-(trifluoromethyl)benzene, is a compound that has garnered attention due to its significant biological activities. This article explores its biological interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-

- Molecular Formula : C9H6F3N O

- Molecular Weight : 201.15 g/mol

The compound features an isocyanate group (-N=C=O), which is known for its reactivity with nucleophiles, leading to various biological interactions.

The primary mechanism of action for benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)- involves the covalent modification of biomolecules through the isocyanate group. This group can react with nucleophilic sites on proteins and other biomolecules, potentially leading to alterations in their function.

- Covalent Bond Formation : The isocyanate group can form stable urea derivatives with amino acids containing nucleophilic side chains (e.g., cysteine, lysine) .

- Protein Interactions : The trifluoromethyl group enhances lipophilicity and may influence protein-ligand interactions by altering the electronic properties of the molecule .

Toxicological Effects

Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)- has been identified as an irritant to skin and respiratory systems . Its reactivity poses potential risks for allergic reactions and sensitization in exposed individuals.

In Vitro Studies

A study focusing on the structure-activity relationship (SAR) of isocyanates demonstrated that modifications to the phenyl ring significantly influenced biological activity against various targets. For instance:

- Trifluoromethyl Substituent : The presence of a trifluoromethyl group in the para position was shown to enhance the potency of compounds targeting Plasmodium falciparum, with IC50 values indicating substantial efficacy .

| Compound | Position | IC50 (nM) |

|---|---|---|

| Parent Compound | - | 600 ± 110 |

| Trifluoromethyl Compound | Para | 91 ± 19 |

| Trifluoromethyl Compound | Meta | 415 ± 60 |

Antimicrobial Activity

Research has indicated that compounds containing isocyanate groups exhibit antimicrobial properties. In particular, derivatives of benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)- have shown effectiveness against bacterial strains through disruption of cell wall synthesis .

Applications in Drug Development

The compound's unique properties have led to its exploration in drug development:

- Potential Drug Candidate : It has been investigated as a precursor for synthesizing pharmaceuticals aimed at treating inflammatory disorders due to its ability to modify protein targets effectively .

FDA Approval Context

While specific derivatives containing the trifluoromethyl group have been approved by the FDA for various therapeutic uses, benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)- itself remains under investigation for potential applications in drug formulations targeting resistant pathogens and inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-?

- Methodological Answer : The synthesis of isocyanato-trifluoromethyl benzene derivatives typically involves reacting an amine precursor with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. For example, in related compounds like 1-isocyanato-4-(trifluoromethyl)benzene, the reaction is conducted in acetonitrile under reflux (3–5 hours) to ensure complete conversion. Catalytic bases like triethylamine may enhance reactivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is essential for identifying trifluoromethyl (-CF) chemical shifts (typically -60 to -65 ppm). NMR resolves methyl (-CH) and aromatic protons.

- IR Spectroscopy : The isocyanato (-NCO) group exhibits a strong absorption band at ~2250–2275 cm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, especially for chlorine/fluorine-containing derivatives.

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis provides unambiguous structural confirmation, as demonstrated in trifluoromethyl-phenyl quinoline syntheses .

Q. How does the compound's stability vary under different storage conditions?

- Methodological Answer : The isocyanato group is moisture-sensitive, requiring storage under inert atmospheres (argon/nitrogen) at -20°C. Trifluoromethyl groups enhance thermal stability, but prolonged exposure to light may degrade aromatic systems. Stability tests using TLC or HPLC at intervals (e.g., 0, 24, 48 hours) under varying conditions (humid vs. dry) are recommended. Derivatives with electron-withdrawing groups (e.g., -CF) show slower hydrolysis rates compared to electron-donating substituents .

Advanced Research Questions

Q. What computational methods predict the electronic effects of the trifluoromethyl group on reaction intermediates?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of -CF, which polarizes the benzene ring and stabilizes electrophilic intermediates. Bond Critical Point (BCP) analysis quantifies electron density at reaction sites, aiding in predicting regioselectivity. For example, -CF reduces electron density at the para position, directing nucleophilic attacks to meta positions in related compounds .

Q. How can kinetic studies resolve contradictions in reported reaction rates for isocyanato-group reactions?

- Methodological Answer : Conflicting rate data often arise from solvent polarity or catalyst interactions. Pseudo-first-order kinetics under controlled conditions (e.g., excess nucleophile) clarify intrinsic reactivity. For instance, in acetonitrile, the isocyanato group reacts faster with amines due to solvent polarity enhancing charge separation. Arrhenius plots (ln(k) vs. 1/T) identify activation energies, differentiating solvent vs. substituent effects .

Q. What strategies mitigate byproduct formation during derivatization of this compound?

- Methodological Answer : Byproducts like ureas (from -NCO hydrolysis) are minimized using molecular sieves or anhydrous solvents. Steric hindrance from the 2-methyl group reduces dimerization. Chromatographic monitoring (e.g., GC-MS) identifies side products early. For example, in thiadiazole-urea syntheses, maintaining stoichiometric control (1:1 ratio) and slow reagent addition suppresses oligomerization .

Q. How do substituent positions (2-methyl vs. 4-trifluoromethyl) influence electrophilic aromatic substitution (EAS) pathways?

- Methodological Answer : The 2-methyl group acts as an ortho/para director, while -CF (a meta director) competes, creating regioselective ambiguity. Competitive EAS experiments with nitration (HNO/HSO) reveal predominant meta-nitration due to the stronger -CF effect. Computational Mulliken charges or Fukui indices prioritize reactive sites .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhaling isocyanato vapors (respiratory irritants).

- Spill Management : Neutralize spills with aqueous ammonia (hydrolyzes -NCO to urea) followed by inert adsorbents (vermiculite).

- Waste Disposal : Collect in sealed containers labeled for hazardous waste, complying with EPA guidelines for isocyanates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.